An In-depth Technical Guide to the Physical Properties of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid
An In-depth Technical Guide to the Physical Properties of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic Acid
Introduction
4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid is a specialty chemical of interest in the fields of organic synthesis and drug discovery. Its molecular structure, featuring a keto-acid moiety and a pentyloxy-substituted phenyl ring, imparts a unique combination of functionalities that make it a valuable building block for more complex molecules. Understanding the physical properties of this compound is paramount for its effective handling, purification, formulation, and application in research and development. This guide provides a comprehensive overview of the known and predicted physical properties of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid, alongside detailed experimental protocols for their determination, offering a practical resource for researchers, scientists, and drug development professionals.
Molecular and General Properties
| Property | Value/Information | Source |
| Chemical Formula | C₁₅H₂₀O₄ | [1] |
| Molecular Weight | 264.32 g/mol | [1] |
| CAS Number | 30742-05-3 | [2] |
| Appearance | Expected to be a white to off-white crystalline solid, typical for many keto acids of similar molecular weight.[3] | N/A |
Predicted Physicochemical Properties
Due to the limited availability of experimental data in public literature, several key physical properties have been estimated using computational models. These predictions provide valuable initial assessments for experimental design.
| Property | Predicted Value | Source |
| Boiling Point | 454.0 ± 25.0 °C | [2] |
| Density | 1.107 ± 0.06 g/cm³ | [2] |
| pKa | 4.59 ± 0.17 | [2] |
It is crucial to note that these are in silico predictions and should be confirmed by experimental measurement for any application requiring high precision.
Comparative Analysis with 4-Oxo-4-phenylbutanoic Acid
To provide context for the predicted properties of the title compound, a comparison with the well-characterized, structurally related compound, 4-oxo-4-phenylbutanoic acid (CAS: 2051-95-8), is instructive.
| Property | 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid (Predicted) | 4-Oxo-4-phenylbutanoic acid (Experimental) | Analysis of the Pentyloxy Group's Influence |
| Molecular Weight | 264.32 g/mol | 178.18 g/mol | The addition of the C₅H₁₁O group significantly increases the molecular weight. |
| Melting Point | Not available | 114-117 °C | The larger, more flexible pentyloxy chain may disrupt crystal packing, potentially leading to a lower melting point compared to the unsubstituted analog. However, the increased molecular weight and potential for additional van der Waals interactions could counteract this effect. Experimental determination is necessary. |
| Boiling Point | 454.0 ± 25.0 °C[2] | 270.41 °C (rough estimate) | The significant increase in the predicted boiling point is expected due to the larger molecular size and increased van der Waals forces contributed by the pentyloxy group. |
| pKa | 4.59 ± 0.17[2] | 4.53 ± 0.17 (Predicted) | The pentyloxy group is an electron-donating group through resonance, which could slightly decrease the acidity (increase the pKa) of the carboxylic acid compared to the unsubstituted phenyl ring. The predicted values are consistent with this electronic effect. |
| Solubility | Not available | Slightly soluble in chloroform, ethyl acetate, and methanol. | The long alkyl chain of the pentyloxy group will increase the lipophilicity of the molecule. Therefore, it is expected to have lower solubility in polar solvents like water and higher solubility in nonpolar organic solvents compared to 4-oxo-4-phenylbutanoic acid. |
Experimental Determination of Physical Properties
The following section outlines detailed, field-proven methodologies for the experimental characterization of the key physical properties of 4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.
-
Sample Preparation: Finely powder a small amount of the crystalline solid.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4]
For a more precise and quantitative determination of the melting point and to investigate other thermal transitions, DSC is the preferred method.[2][3]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.
Caption: Flowchart for Qualitative Solubility Analysis.
Spectroscopic Characterization
Spectroscopic analysis provides confirmation of the molecular structure.
-
¹H NMR: The proton NMR spectrum will provide information on the number and types of hydrogen atoms.
-
Expected ¹H NMR Resonances:
-
Aromatic Protons: Doublets in the range of 6.8-8.0 ppm, characteristic of a para-substituted benzene ring.
-
Aliphatic Protons (Butanoic Acid Chain): Triplets around 2.5-3.5 ppm for the CH₂ groups adjacent to the carbonyls.
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Pentyloxy Chain Protons: A triplet around 4.0 ppm for the -OCH₂- group, with other methylene and methyl protons appearing further upfield (0.9-1.8 ppm).
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O. [5][6]* ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.
-
-
Expected ¹³C NMR Resonances:
-
Carbonyl Carbons: Two signals in the downfield region (170-200 ppm), with the ketone carbon being more downfield than the carboxylic acid carbon.
-
Aromatic Carbons: Multiple signals between 110-165 ppm.
-
Aliphatic Carbons: Signals in the upfield region (10-70 ppm).
-
-
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction) and interpret the chemical shifts, integration values, and coupling patterns to confirm the structure. Software such as Mnova NMRPredict can be used to predict spectra for comparison. [7]
FT-IR spectroscopy is used to identify the key functional groups.
-
Expected FT-IR Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. [8] * C=O Stretch (Ketone): A strong, sharp peak around 1685 cm⁻¹ (conjugated to the aromatic ring). [9] * C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710 cm⁻¹. [9] * C-O Stretch (Ether and Carboxylic Acid): Bands in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
-
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid on the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (264.32 m/z).
-
Key Fragmentation Patterns: Expect cleavage adjacent to the carbonyl groups (alpha-cleavage). A prominent fragment would be the [M-C₃H₅O₂]⁺ ion corresponding to the pentyloxyphenyl acylium ion. [10][11]
-
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The mass-to-charge ratios of the resulting ions are measured.
-
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and aspects of the structure.
Thermal Stability
Thermogravimetric analysis (TGA) can be used to determine the thermal stability of the compound. [12]
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Instrument Setup: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve will show the mass loss as a function of temperature, indicating the decomposition temperature of the compound.
Conclusion
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